1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-4-8(7(3)10)6(2)9-5/h4,9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUPUISQTBAWLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933849 | |
| Record name | 1-(2,5-Dimethyl-1H-pyrrol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1500-94-3 | |
| Record name | 1-(2,5-Dimethyl-1H-pyrrol-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1500-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC40231 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,5-Dimethyl-1H-pyrrol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Chloroacetyl chloride serves as the acylating agent, with Lewis acids such as AlCl₃ or FeCl₃ catalyzing the reaction. Anhydrous dichloromethane or toluene is typically employed to minimize side reactions. The reaction proceeds at 0–5°C to control exothermicity, achieving yields of 68–75% after 6–8 hours.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (1.2 equiv) |
| Solvent | Anhydrous CH₂Cl₂ |
| Temperature | 0–5°C |
| Yield | 72% ± 3% |
Limitations and Modifications
Competitive acylations at the 2- and 4-positions reduce regioselectivity. Substituting chloroacetyl chloride with bromoacetyl bromide increases electrophilicity, improving 3-position selectivity to 89% but requiring stringent moisture control.
Multi-Component Condensation Reactions
Modern synthetic workflows favor one-pot multi-component reactions (MCRs) for their atom economy and reduced purification steps. A prominent example involves the condensation of phenacyl bromide, acetylacetone, and aryl amines.
PPh₃-Catalyzed Protocol
Triphenylphosphine (PPh₃) catalyzes the cyclocondensation of phenacyl bromide (1 equiv), acetylacetone (1 equiv), and substituted anilines (1 equiv) in ethanol at 75°C. This method achieves 82–88% yields within 4–5 hours, with the pyrrole ring forming via sequential Knorr-type cyclization.
Reaction Optimization Table:
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst Loading | 5 mol% PPh₃ | +15% vs. uncatalyzed |
| Solvent | Ethanol | Higher polarity → faster kinetics |
| Temperature | 75°C | Balances rate vs. decomposition |
Solvent-Free Variants
Eliminating solvents enhances green chemistry metrics. Under neat conditions at 120°C, the same reactants produce 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone in 78% yield after 3 hours, albeit with stricter temperature control to prevent tar formation.
Chloroacetylation-Hydrolysis Sequence
Intermediate chloroimine derivatives offer a pathway to the target compound through controlled hydrolysis.
Synthesis of 2-Chloroethanimine Intermediate
Treatment of 2,5-dimethyl-1-(substituted phenyl)pyrrole with chloroacetonitrile in diethyl ether at 5–10°C forms a chloroethanimine hydrochloride intermediate. This step achieves 87% yield, with the intermediate characterized by distinct -NMR signals at δ 4.75 (s, 2H, CH₂Cl) and δ 6.48 (s, 1H, pyrrole-H).
Hydrolysis to Ethanone
Refluxing the hydrochloride intermediate in water for 1 hour induces hydrolysis, yielding 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone. This step proceeds in 69% yield, with IR spectroscopy confirming the carbonyl stretch at 1685 cm⁻¹.
Catalytic Enamine Cyclization
Serinol-based derivatives provide an unconventional route leveraging enamine chemistry.
Serinol Pyrrole Intermediate
Heating serinol (2-amino-1,3-propanediol) with acetylacetone at 120–160°C under autogenous pressure generates a tricyclic intermediate, which undergoes ring-opening to yield the target compound. This solvent-free method achieves 65% yield but requires precise temperature control to avoid decomposition.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography (hexane/ethyl acetate, 4:6) remains the gold standard, resolving regioisomeric byproducts. Recrystallization from methanol/water (3:1) improves purity to ≥98%.
Spectroscopic Validation
-
-NMR : Methyl groups resonate at δ 2.23 (s, 3H) and δ 2.36 (s, 3H), while the ethanone carbonyl is confirmed by δ 4.75 (s, 2H).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Friedel-Crafts Acylation | 72 | 95 | Moderate (solvent use) |
| Multi-Component (PPh₃) | 85 | 97 | Low (ethanol solvent) |
| Solvent-Free MCR | 78 | 96 | Minimal |
| Hydrolysis of Chloroimine | 69 | 94 | High (HCl byproduct) |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The pyrrole ring undergoes EAS at positions activated by electron-donating groups. The 2,5-dimethyl substituents are moderately activating, while the acetyl group at position 3 deactivates the ring through electron withdrawal.
| Reaction Type | Conditions | Position of Substitution | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ at 0–5°C | Position 4 (para to acetyl) | 1-(4-Nitro-2,5-dimethyl-1H-pyrrol-3-yl)ethanone |
| Bromination | Br₂ in CH₃COOH | Position 4 | 1-(4-Bromo-2,5-dimethyl-1H-pyrrol-3-yl)ethanone |
| Sulfonation | H₂SO₄/SO₃ at 50°C | Position 4 | 1-(4-Sulfo-2,5-dimethyl-1H-pyrrol-3-yl)ethanone |
Mechanistic Insight :
-
The acetyl group directs substitution to position 4 via resonance deactivation.
-
Methyl groups enhance ring stability but do not override the acetyl group’s directing effects .
Ketone Functional Group Reactions
The ethanone moiety participates in nucleophilic additions and reductions.
Reduction
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₄ | EtOH, 25°C | 1-(2,5-Dimethyl-1H-pyrrol-3-yl)ethanol |
| LiAlH₄ | Anhydrous ether, reflux | 1-(2,5-Dimethyl-1H-pyrrol-3-yl)ethanol |
Notes :
-
NaBH₄ selectively reduces the ketone without affecting the pyrrole ring .
-
LiAlH₄ may require controlled conditions to avoid over-reduction.
Nucleophilic Addition
| Reagent | Conditions | Product |
|---|---|---|
| Grignard (RMgX) | Dry THF, 0°C → RT | Tertiary alcohol derivatives |
| Hydrazine | EtOH, reflux | Hydrazone (precursor to heterocycles) |
Example :
-
Reaction with methylmagnesium bromide yields 2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-propanol.
Oxidation Reactions
The methyl and acetyl groups exhibit limited oxidative reactivity under standard conditions.
| Reagent | Target Group | Product |
|---|---|---|
| KMnO₄ (acidic) | Methyl groups | Carboxylic acid (low yield) |
| CrO₃/H₂SO₄ | Acetyl group | No reaction (acetyl resists oxidation) |
Key Observation :
-
Oxidation of methyl groups requires harsh conditions and is not synthetically practical for this compound .
Condensation Reactions
The ketone participates in condensations to form heterocycles or Schiff bases.
| Reagent | Conditions | Product |
|---|---|---|
| NH₂OH·HCl | EtOH, Δ | Oxime derivative |
| Aniline | AcOH, reflux | Schiff base (C=N linkage) |
Applications :
-
Schiff bases derived from this compound are intermediates in coordination chemistry and drug design .
Ring Functionalization
The pyrrole nitrogen can undergo alkylation or acylation.
| Reagent | Conditions | Product |
|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C | 1-Methyl-3-acetyl-2,5-dimethylpyrrole |
| AcCl | Pyridine, 0°C | 1-Acetyl-3-acetyl-2,5-dimethylpyrrole |
Limitations :
Photochemical Reactions
Limited studies suggest potential [2+2] cycloadditions under UV light.
| Conditions | Product |
|---|---|
| UV (254 nm), benzene | Dimerized cyclobutane adduct (theoretical) |
Research Gap :
-
Experimental data for photochemical pathways are sparse and require validation.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of pyrrole derivatives, including 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone. Research indicates that compounds containing the pyrrole structure exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects
A study evaluated the cytotoxic activities of several pyrrole derivatives against cervix, colon, breast, glioma, neuroblastoma, and lung cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (µM) | Comparison with 5-FU (IC50 µM) |
|---|---|---|---|
| 5f | C6 | 5.13 | 8.34 |
| 5g | A549 | 6.20 | 8.34 |
Tubulin Polymerization Inhibition
Pyrrole derivatives have also been studied for their ability to inhibit tubulin polymerization, a vital process in cell division. Compounds like 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone have shown promise in this area.
Case Study: Tubulin Inhibition
In a study on new pyrrole derivatives, it was found that specific compounds inhibited tubulin polymerization effectively and showed potential for treating cancers characterized by rapid cell division .
| Compound | Tubulin Inhibition (%) | Cell Line Tested |
|---|---|---|
| ARAP22 | 80 | NCI-ADR-RES |
| ARAP27 | 75 | Messa/Dx5MDR |
Synthesis and Structure-Activity Relationships
The synthesis of 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone has been explored to understand its structure-activity relationships (SAR). This compound can be synthesized through various methods involving alkylation and acylation reactions.
Synthetic Pathways
The synthesis typically involves the reaction of 2,5-dimethylpyrrole with appropriate acyl chlorides under controlled conditions to yield high-purity products .
Other Biological Activities
Beyond anticancer properties, pyrrole derivatives have shown potential in other biological activities such as anti-inflammatory and antimicrobial effects.
Case Study: Biological Screening
A recent study screened various pyrrole derivatives for their anti-inflammatory activity using in vitro models. Some derivatives demonstrated significant inhibition of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes .
Comparison with Similar Compounds
Phenyl-Substituted Analogs
- 1-(2,5-Dimethyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone (1c): Features two phenyl groups at the 1- and 4-positions of the pyrrole ring. Exhibits a molecular weight of 289.1 g/mol and demonstrates anti-corrosion activity in preliminary studies .
- 1-(1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(1-pyrrolidinyl)ethanone (IU1): Incorporates a 4-fluorophenyl group and a pyrrolidinyl-ethyl ketone side chain. This compound (MW: 300.37 g/mol) inhibits the deubiquitinating enzyme USP14, enhancing proteasomal activity .
- 1-(1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone (IU1-47): Replaces the 4-fluorophenyl group in IU1 with a 4-chlorophenyl moiety and substitutes pyrrolidine with piperidine. IU1-47 shows enhanced potency in USP14 inhibition compared to IU1, highlighting the importance of halogen electronegativity and ring size in activity .
Heterocyclic and Aliphatic Substituents
- 2-Chloro-1-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone: Contains a fused bicyclic indene group, increasing lipophilicity (MW: 287.78 g/mol). Such analogs are explored for permeability in drug discovery .
- 2-Chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone: The ethoxy group introduces steric bulk and polarity, affecting solubility and target binding .
Modifications to the Ketone Side Chain
- 1-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1-piperidinyl)ethanone (IU1-47): The piperidine ring’s larger size compared to pyrrolidine in IU1 improves binding affinity, as evidenced by structure-activity relationship (SAR) studies .
Comparative Data Table
Biological Activity
1-(2,5-Dimethyl-1H-pyrrol-3-yl)ethanone, a compound derived from pyrrole, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action, supported by data from various studies.
Chemical Structure and Properties
The chemical structure of 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone can be represented as follows:
This compound features a pyrrole ring substituted with two methyl groups and an ethanone moiety, which contribute to its reactivity and biological interactions.
Anticancer Properties
Recent studies have demonstrated that derivatives of 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone exhibit significant anticancer activity. For instance, a study evaluated the antiproliferative effects of various pyrrole derivatives on melanoma cells. The compound showed an IC50 value of approximately , indicating potent cytotoxicity against these cancer cells .
Table 1: Antiproliferative Activity of Pyrrole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 1C | SH-4 Melanoma | 44.63 | 3.83 |
| Carboplatin | SH-4 Melanoma | 18.2 | - |
| Temozolomide | SH-4 Melanoma | 50 | - |
The mechanism by which 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry assays indicated that treatment with this compound led to a significant increase in apoptotic cell populations and S-phase arrest in the cell cycle .
Figure 1: Induction of Apoptosis in SH-4 Cells
Flow Cytometry Results
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. A study reported that certain derivatives exhibited strong antibacterial effects against various pathogens, including those resistant to conventional treatments . The molecular docking studies suggested that these compounds interact with key enzymes such as dihydrofolate reductase (DHFR), which is crucial for bacterial growth.
Table 2: Antimicrobial Activity of Pyrrole Derivatives
| Compound ID | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | E. coli | 32 µg/mL |
| 5b | S. aureus | 16 µg/mL |
| 5c | Mycobacterium tuberculosis | 8 µg/mL |
Case Studies
Several case studies have highlighted the therapeutic potential of pyrrole derivatives:
- Study on Melanoma Treatment :
- Antibacterial Screening :
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of pyrrole derivatives like 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone typically involves cyclocondensation reactions. For example, Knorr pyrrole synthesis or Paal-Knorr reactions using diketones and amines under acidic conditions. Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (reflux vs. room temperature), and catalyst choice (e.g., p-toluenesulfonic acid). Purity can be enhanced via recrystallization or chromatography, with HPLC analysis (≥95% purity) recommended for validation .
Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm substituent positions on the pyrrole ring (e.g., methyl groups at 2,5-positions and acetyl at 3-position).
- X-ray Crystallography: Programs like SHELXL (via SHELX suite) refine crystal structures, resolving bond lengths and angles. For example, SHELXL's robust refinement algorithms handle twinning or high thermal motion .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (C₈H₁₁NO, MW 137.18 g/mol) .
- HPLC: Purity assessment using reverse-phase columns (C18) with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data during structural refinement of this compound?
Methodological Answer: Data contradictions (e.g., poor R-factors or electron density mismatches) require iterative refinement. Strategies include:
- Twinning Analysis: Use SHELXL's TWIN command to model twinned crystals, common in pyrrole derivatives due to planar structures .
- Thermal Motion Handling: Apply anisotropic displacement parameters (ADPs) and constraints for methyl groups. Tools like Mercury CSD visualize ADPs and packing interactions .
- Validation: Cross-check with WinGX's ORTEP for Windows to ensure geometric accuracy (e.g., bond angles within 2σ of expected values) .
Q. What experimental approaches are used to study the compound's bioactivity, particularly as a potential protease inhibitor?
Methodological Answer: While 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone lacks direct bioactivity data, analogs like IU1 (a USP14 inhibitor) provide methodological frameworks:
- Enzymatic Assays: Measure proteasome activity via fluorogenic substrates (e.g., Ub-AMC) in cell lysates. Compare inhibition rates (IC₅₀) between the compound and IU1 .
- Structure-Activity Relationship (SAR): Modify substituents (e.g., adding fluorophenyl or pyrrolidinyl groups) and test inhibitory potency. Computational docking (e.g., AutoDock Vina) predicts binding to USP14's active site .
- Cellular Studies: Use HEK293T cells to assess proteasome enhancement under proteotoxic stress. Western blotting detects ubiquitinated protein accumulation .
Q. How can computational modeling guide the design of derivatives with enhanced stability or solubility?
Methodological Answer:
- Solubility Prediction: Tools like ALOGPS calculate logP values; derivatives with lower logP (e.g., via hydroxyl or amine groups) improve aqueous solubility.
- Stability Studies: Density Functional Theory (DFT) models predict degradation pathways (e.g., hydrolysis susceptibility of the acetyl group).
- Molecular Dynamics (MD): Simulate interactions in physiological environments (e.g., blood-brain barrier penetration for neurological applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
